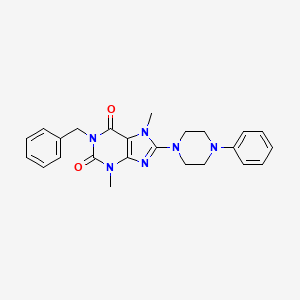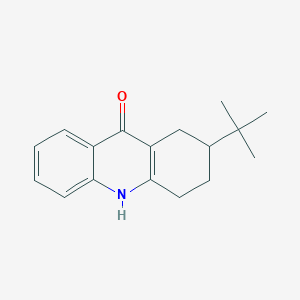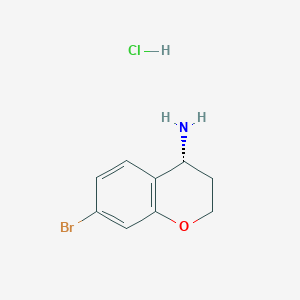
1-benzyl-3,7-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3,7-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXB-A belongs to the class of purinergic P2X receptor modulators and has been shown to have a significant impact on the central nervous system.
Mecanismo De Acción
1-benzyl-3,7-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione acts as a positive allosteric modulator of purinergic P2X receptors, specifically P2X7 receptors. P2X7 receptors are involved in the regulation of various physiological processes, including inflammation, apoptosis, and synaptic plasticity. This compound enhances the activity of P2X7 receptors, leading to increased calcium influx and the release of various neurotransmitters, including glutamate and ATP. This increased activity has been shown to enhance cognitive function, reduce inflammation, and protect against neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including enhancing cognitive function, reducing inflammation, and protecting against neurodegeneration. This compound has been shown to enhance cognitive function by improving memory and learning in animal models of Alzheimer's disease and schizophrenia. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing microglial activation. Finally, this compound has been shown to protect against neurodegeneration by reducing oxidative stress and promoting neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl-3,7-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has several advantages for lab experiments, including its high potency and selectivity for P2X7 receptors. This compound is also relatively easy to synthesize and has a long half-life, making it suitable for in vivo experiments. However, this compound has several limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 1-benzyl-3,7-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, including further investigation of its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Further studies are also needed to determine the optimal dose and delivery method for this compound. Finally, additional research is needed to better understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
1-benzyl-3,7-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is synthesized through a multi-step process involving the reaction of various chemicals. The synthesis begins with the reaction of 1-methyl-3,7-dimethylxanthine with benzyl chloride in the presence of sodium hydroxide. This reaction produces 1-benzyl-3,7-dimethylxanthine, which is then reacted with 1,4-diazabicyclo[2.2.2]octane to produce the intermediate compound. The final step involves the reaction of the intermediate compound with 4-phenylpiperazine in the presence of acetic anhydride to produce this compound.
Aplicaciones Científicas De Investigación
1-benzyl-3,7-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to have a significant impact on the central nervous system by modulating the activity of purinergic P2X receptors. Purinergic P2X receptors are involved in various physiological processes, including neurotransmission, synaptic plasticity, and inflammation. This compound has been shown to enhance cognitive function, reduce inflammation, and protect against neurodegeneration.
Propiedades
IUPAC Name |
1-benzyl-3,7-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2/c1-26-20-21(27(2)24(32)30(22(20)31)17-18-9-5-3-6-10-18)25-23(26)29-15-13-28(14-16-29)19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDBSRIHMOMBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4)N(C(=O)N(C2=O)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-methyl-3H-benzo[e]indole-2-carboxylate](/img/structure/B3019080.png)
![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[[(2-aMino-4-broMophenyl)aMino]carbonyl]-, 1,1-diMethylethyl ester, (1R,3S,4S)-](/img/structure/B3019081.png)

![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone](/img/structure/B3019084.png)
![N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B3019085.png)
![N-(2,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019089.png)



![3-(4-chlorobutanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3019094.png)

